

An In-depth Technical Guide on the Physicochemical Characteristics of Labeled Nifedipine Metabolites

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Compound of Interest

Compound Name: *Dehydro Nifedipine-13C,d3*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of isotopically labeled metabolites of nifedipine, a widely prescribed calcium channel blocker. Understanding these properties is crucial for researchers and professionals involved in drug development, as they significantly influence a metabolite's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation and interaction with biological systems. This document outlines key data, experimental protocols, and the metabolic pathways of nifedipine.

Introduction to Nifedipine Metabolism

Nifedipine undergoes extensive first-pass metabolism, primarily in the liver, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, leading to the formation of several metabolites. The major metabolites are inactive and highly water-soluble, facilitating their excretion. For drug metabolism and pharmacokinetic (DMPK) studies, nifedipine and its metabolites are often labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C) to trace their fate in biological systems.

The main metabolites of nifedipine identified are:

- Dehydronifedipine (Metabolite I): 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester. This is the initial and primary pyridine analog.
- 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (Metabolite II): A carboxylic acid derivative formed by the hydrolysis of one of the methyl ester groups of dehydronifedipine.
- 2-hydroxymethyl-6-methyl-4-(2-nitrophenyl)-5-methoxycarbonylpyridine-3-carboxylic acid (Metabolite III): A further metabolite resulting from the hydroxylation of the methyl group at position 2.
- Dehydronifedipinolactone (Metabolite IV): A lactone derivative.[\[1\]](#)

Physicochemical Data of Nifedipine and its Metabolites

The following tables summarize the available physicochemical data for nifedipine and its key metabolites. It is important to note that experimental data for the isolated, labeled metabolites are scarce in publicly available literature. Therefore, some of the presented data are predicted values which are valuable for initial assessment.

Table 1: Physicochemical Properties of Nifedipine

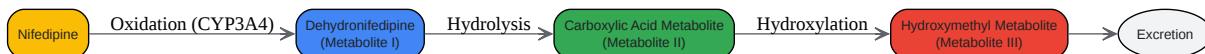
Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₆	[2]
Molecular Weight	346.33 g/mol	[2]
pKa (Strongest Basic)	5.33 (Predicted)	[2]
logP	2.2 - 2.49 (Predicted)	[2]
Water Solubility	0.018 g/L (Predicted)	[2]
Melting Point	172-174 °C	Sigma-Aldrich

Table 2: Physicochemical Properties of Nifedipine Metabolites

Metabolite	Property	Value	Source
Metabolite II	Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₆	[3]
Molecular Weight	332.31 g/mol	[3]	
XLogP3	2.2 (Predicted)	[4]	
Topological Polar Surface Area	121 Å ²	[4]	
Solubility	Soluble in 1N NaOH, practically insoluble in water.	[5]	
Metabolite III	Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₇	Axios Research
Molecular Weight	346.3 g/mol	Axios Research	
XLogP3-AA	1.2 (Predicted)	PubChem	
Topological Polar Surface Area	143 Å ²	PubChem	

Metabolic Pathway of Nifedipine

The metabolic transformation of nifedipine primarily involves oxidation and subsequent hydrolysis. The following diagram illustrates the principal metabolic pathway.



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Nifedipine Metabolic Pathway

Experimental Protocols

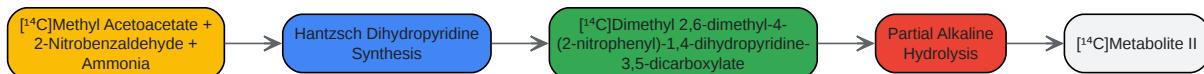
This section details the methodologies for key experiments related to the physicochemical characterization of labeled nifedipine metabolites.

Synthesis of Labeled Nifedipine Metabolites

The synthesis of isotopically labeled metabolites is a critical step for their use as standards in quantitative analysis and for tracing their metabolic fate. A common strategy involves introducing the isotopic label at a late stage of the synthesis to maximize efficiency.

Synthesis of ^{14}C -labeled 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (Metabolite II)

A potential synthetic route involves the partial hydrolysis of a ^{14}C -labeled diester precursor, which can be synthesized using a Hantzsch-type reaction.



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Synthesis of Labeled Metabolite II

Protocol:

- **Hantzsch Dihydropyridine Synthesis:** React ^{14}C methyl acetoacetate, 2-nitrobenzaldehyde, and a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.[6]
- **Oxidation:** The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative (dehydronifedipine) using an oxidizing agent such as ceric ammonium nitrate or chromium trioxide.
- **Partial Alkaline Hydrolysis:** The labeled dehydronifedipine diester is then subjected to controlled partial hydrolysis using one equivalent of a base (e.g., sodium hydroxide) in a solvent mixture like methanol/water. This selectively cleaves one of the ester groups to yield the desired carboxylic acid metabolite.[7][8]
- **Purification:** The final product is purified using techniques such as recrystallization or column chromatography.

Determination of Physicochemical Properties

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values.

Protocol:

- Sample Preparation: Prepare a solution of the labeled metabolite of known concentration in a co-solvent mixture (e.g., methanol/water) to ensure solubility.
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol:

- Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).
- Partitioning: Add a known amount of the labeled metabolite to a mixture of the saturated n-octanol and aqueous phases in a flask.
- Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Determine the concentration of the labeled metabolite in both the n-octanol and aqueous phases using a suitable analytical method, such as liquid scintillation counting

(for radiolabeled compounds) or HPLC-UV/MS (for stable isotope-labeled compounds).

- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption.

Protocol:

- Sample Preparation: Add an excess amount of the solid labeled metabolite to a known volume of water or a relevant buffer solution in a vial.
- Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation: Filter or centrifuge the suspension to remove the undissolved solid.
- Quantification: Determine the concentration of the dissolved metabolite in the clear supernatant using a validated analytical method (e.g., HPLC-UV/MS or liquid scintillation counting).

Stability Assessment

The stability of drug metabolites in biological matrices is essential for accurate pharmacokinetic studies.

Protocol for Plasma Stability:

- Spiking: Spike the labeled metabolite into fresh plasma at two different concentration levels (low and high QC levels).
- Incubation: Incubate the spiked plasma samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
- Sample Processing: At each time point, precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

- Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the remaining metabolite using a validated LC-MS/MS method.
- Data Analysis: Plot the concentration of the metabolite versus time to determine its degradation rate and half-life in plasma.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique for the separation and quantification of nifedipine and its metabolites.

Typical HPLC-UV Method:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).[9]
- Mobile Phase: A mixture of acetonitrile and water, often with a buffer such as phosphate buffer to control the pH. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the more lipophilic compounds.[2][10]
- Flow Rate: 1.0 mL/min.[9]
- Detection: UV detection at a wavelength where both the parent drug and its metabolites have significant absorbance (e.g., 235 nm or 326 nm).[3][9]
- Sample Preparation: For plasma samples, protein precipitation with acetonitrile or solid-phase extraction is commonly employed to remove interferences.[2][10]



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